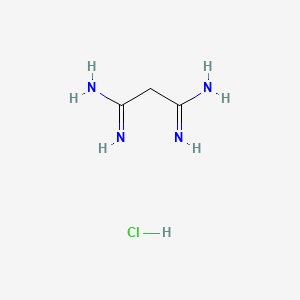
propanebis(imidamide) hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanebis(imidamide) hydrochloride is a chemical compound with the formula C3H10Cl2N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its versatility and utility in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanebis(imidamide) hydrochloride can be synthesized through the reaction of propanediamine with hydrochloric acid. The reaction typically involves the following steps:
Reaction of Propanediamine with Hydrochloric Acid: Propanediamine is reacted with hydrochloric acid to form this compound.
Purification: The resulting product is purified through recrystallization or other purification techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Propanebis(imidamide) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogens and other substituents can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Scientific Research Applications
Propanebis(imidamide) hydrochloride has been investigated for its diverse applications across several fields:
Medicinal Chemistry
- Therapeutic Potential : The compound has shown promise in treating cardiovascular disorders by inhibiting guanylate cyclase, which plays a crucial role in vascular smooth muscle relaxation .
- Anticancer Properties : Research indicates that this compound may inhibit pathways associated with cancer progression. It has been observed to modulate beta-catenin/T-cell factor interactions, which are essential for cell growth and survival in various cancer types.
- Enzyme Inhibition : The compound acts as an inhibitor in several enzymatic pathways. For instance, it downregulates cyclins D and E, leading to G1/G0 phase arrest in cancer cells. Additionally, it modulates nuclear factor κB (NF-κB), a key player in cell survival signaling.
- Metabolic Disorders : this compound influences biochemical pathways related to metabolic disorders such as type-2 diabetes, interacting with copper ions that may affect cellular metabolism.
Case Study 1: LNCaP Prostate Cancer Cells
- Objective : To evaluate the anticancer effects of this compound.
- Findings :
- Induced apoptosis in a dose-dependent manner.
- Significant G1 phase arrest observed.
Case Study 2: Cardiovascular Applications
Mécanisme D'action
The mechanism of action of propanebis(imidamide) hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A basic structure similar to propanebis(imidamide) hydrochloride, used in various applications.
Benzimidazole: Another derivative with a benzene ring fused to the imidazole ring, used in pharmaceuticals.
Thiazole: A sulfur-containing analog of imidazole, used in different chemical and biological applications.
Uniqueness
This compound is unique due to its specific structure and reactivity. It offers distinct advantages in certain applications, such as higher stability and specific interaction with biological targets.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C3H9ClN4 |
|---|---|
Poids moléculaire |
136.58 g/mol |
Nom IUPAC |
propanediimidamide;hydrochloride |
InChI |
InChI=1S/C3H8N4.ClH/c4-2(5)1-3(6)7;/h1H2,(H3,4,5)(H3,6,7);1H |
Clé InChI |
GEAQYIBQNNMPEH-UHFFFAOYSA-N |
SMILES canonique |
C(C(=N)N)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















